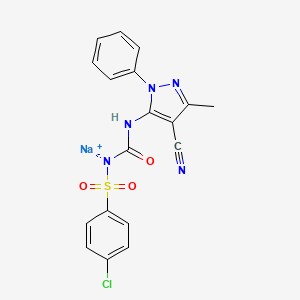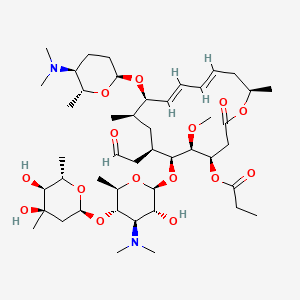
Spiramycin III
Overview
Description
Spiramycin III is a macrolide antibiotic and antiparasitic compound. It is one of the three components of spiramycin, the other two being spiramycin I and spiramycin II. This compound is characterized by a propionyl group at the C-3 position of aglycone . This compound is primarily used to treat toxoplasmosis and various other infections of soft tissues .
Mechanism of Action
Spiramycin III, also known as [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate, is a macrolide antibiotic with a broad spectrum of antimicrobial activity .
Target of Action
The primary target of this compound is the 50S ribosomal protein L3 of bacteria . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis .
Mode of Action
This compound inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation process, thereby disrupting protein synthesis . This disruption can lead to the cessation of bacterial growth or even bacterial death .
Pharmacokinetics
The absolute bioavailability of oral spiramycin is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in the bacterial cell during translocation . This leads to the bacteriostatic or bactericidal effect, depending on the concentration of the drug and the susceptibility of the bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the prevalence of resistance to spiramycin can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area . Moreover, the drug is mainly used against Gram-positive bacteria since they are unable to enter the porins of Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Spiramycin III plays a crucial role in inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacteria, thereby preventing the translocation step in protein synthesis . This binding inhibits the binding of both donor and acceptor substrates to the ribosome, effectively halting protein synthesis . The primary biomolecules that this compound interacts with include the 50S ribosomal proteins and ribosomal RNA (rRNA). The interaction is characterized by a 1:1 stoichiometry, indicating a specific and potent binding affinity .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly bacterial cells. By inhibiting protein synthesis, it disrupts essential cellular processes, leading to cell death. In bacterial cells, this compound influences cell signaling pathways by inhibiting the synthesis of proteins involved in these pathways . This inhibition extends to gene expression, as the lack of protein synthesis prevents the expression of genes necessary for bacterial survival and replication . Additionally, this compound affects cellular metabolism by disrupting the production of enzymes and other proteins critical for metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 50S ribosomal subunit of bacteria . This binding prevents the formation of peptide bonds and the translocation of the ribosome along the mRNA, effectively inhibiting protein synthesis . This compound acts as a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome . This inhibition leads to the dissociation of peptidyl-tRNA from the ribosome during translocation . Additionally, this compound can induce changes in gene expression by preventing the synthesis of proteins involved in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH . Over time, this compound may degrade, leading to a reduction in its antibacterial efficacy . Long-term exposure to this compound in in vitro studies has shown that bacterial cells can develop resistance mechanisms, such as the methylation of rRNA, which prevents this compound from binding effectively . In in vivo studies, prolonged exposure to this compound can lead to changes in cellular function, including alterations in protein synthesis and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and treats infections . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects, while lower doses are well-tolerated . The dosage must be carefully controlled to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation . The biosynthesis of this compound involves a complex pathway that includes the action of polyketide synthases and glycosyltransferases . These enzymes catalyze the formation of the macrolide ring and the attachment of sugar moieties . In terms of degradation, this compound can be metabolized by bacterial enzymes that modify its structure, leading to reduced efficacy . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, as it affects the synthesis of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can be taken up by bacterial cells through active transport mechanisms that involve specific transporters . Once inside the cell, this compound can bind to ribosomes and exert its antibacterial effects . The distribution of this compound within tissues is influenced by its ability to penetrate cell membranes and its affinity for binding proteins . This distribution can affect its localization and accumulation within specific tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In bacterial cells, this compound does not undergo significant post-translational modifications, allowing it to remain active in its native form . The localization of this compound within the cytoplasm is crucial for its antibacterial activity, as it needs to interact with ribosomes to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiramycin III is synthesized through a series of chemical reactions involving the fermentation of Streptomyces ambofaciens. The process begins with the cultivation of the bacteria, followed by the extraction and purification of the antibiotic components. The specific synthetic route involves the propionylation of spiramycin I at the C-3 position .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacteria Streptomyces ambofaciens is cultured in bioreactors under controlled conditions to optimize the yield of spiramycin. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Spiramycin III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Spiramycin III has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics
Properties
CAS No. |
24916-52-7 |
|---|---|
Molecular Formula |
C46H78N2O15 |
Molecular Weight |
899.1 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 |
InChI Key |
HSZLKTCKAYXVBX-DCAGQSADSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Spiramycin III; Foromacidin C; Foromacidine C; Spiramycin 3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



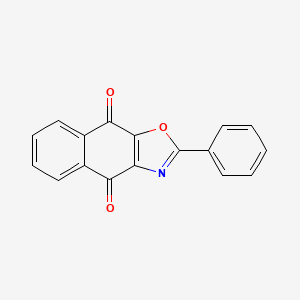
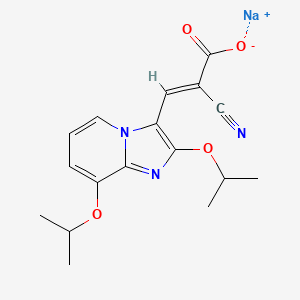
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)
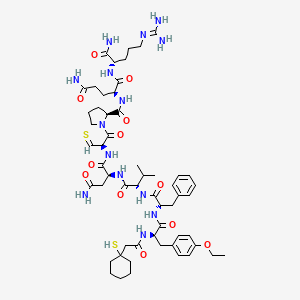
![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)
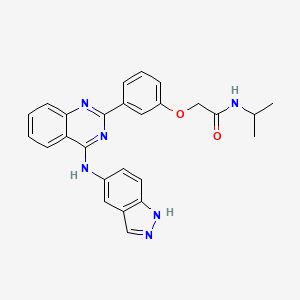
![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)
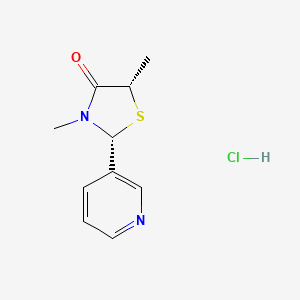

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)
